
1,1-Diisopropylguanidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diisopropylguanidine sulfate: is a chemical compound with the molecular formula C7H19N3O4S . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two isopropyl groups attached to a guanidine moiety, and it is often used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diisopropylguanidine sulfate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of guanidine with isopropylamine under controlled conditions to form 1,1-diisopropylguanidine. This intermediate is then treated with sulfuric acid to yield the sulfate salt.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diisopropylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: The guanidine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidine compounds.
Aplicaciones Científicas De Investigación
1,1-Diisopropylguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1-diisopropylguanidine sulfate involves its interaction with specific molecular targets and pathways. The guanidine moiety can interact with various enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Guanidine: A simpler compound with similar functional groups but lacking the isopropyl substituents.
1,1-Dimethylguanidine: Similar structure but with methyl groups instead of isopropyl groups.
1,1-Diethylguanidine: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness: 1,1-Diisopropylguanidine sulfate is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of isopropyl groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H19N3O4S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
1,1-di(propan-2-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/C7H17N3.H2O4S/c1-5(2)10(6(3)4)7(8)9;1-5(2,3)4/h5-6H,1-4H3,(H3,8,9);(H2,1,2,3,4) |
Clave InChI |
XPXLDXYVQJWKPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


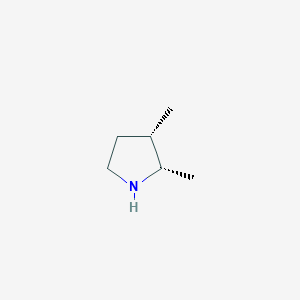



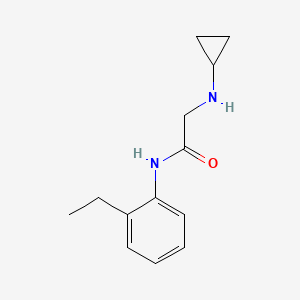
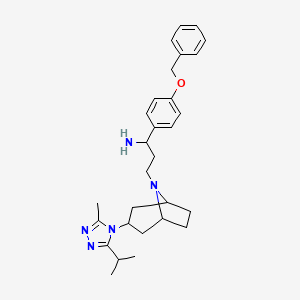
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
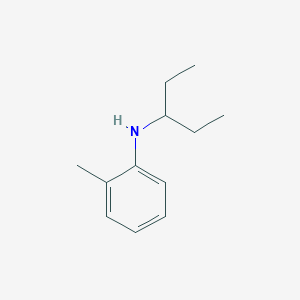
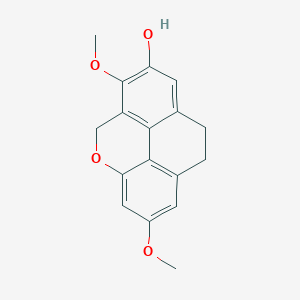

![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
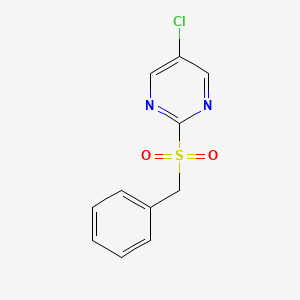
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
